3-Benzoylnaphthalene-2-carbaldehyde
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Overview
Description
3-Benzoylnaphthalene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a naphthalene ring system substituted with a benzoyl group at the 3-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoylnaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting 3-benzoylnaphthalene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the reaction of the compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Electrophiles such as halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Benzoylnaphthalene-2-carboxylic acid.
Reduction: 3-Benzoylnaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Benzoylnaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzoylnaphthalene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzoyl and naphthalene moieties may also contribute to its overall activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Benzoylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Benzoylnaphthalene-1-carbaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and properties.
3-Benzoyl-1-naphthaldehyde: Another isomer with distinct chemical behavior.
Uniqueness
3-Benzoylnaphthalene-2-carbaldehyde is unique due to the specific positioning of the benzoyl and aldehyde groups on the naphthalene ring. This arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
129762-84-1 |
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Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-benzoylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H12O2/c19-12-16-10-14-8-4-5-9-15(14)11-17(16)18(20)13-6-2-1-3-7-13/h1-12H |
InChI Key |
FVJHINCGSCXFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C=O |
Origin of Product |
United States |
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